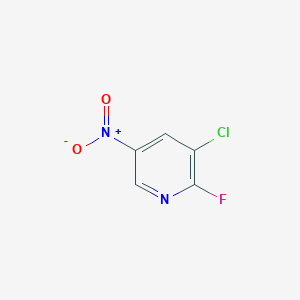

3-Chloro-2-fluoro-5-nitropyridine

Description

BenchChem offers high-quality 3-Chloro-2-fluoro-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOGTIHVOKJMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805456-19-2 | |

| Record name | 3-chloro-2-fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-2-fluoro-5-nitropyridine

An in-depth technical guide on 3-Chloro-2-fluoro-5-nitropyridine , structured for researchers and drug development professionals.

CAS: 1805456-19-2 Formula: C₅H₂ClFN₂O₂ Molecular Weight: 176.53 g/mol

Executive Summary & Structural Logic

3-Chloro-2-fluoro-5-nitropyridine represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three substituents, allowing for sequential, regioselective functionalization. Unlike simple halopyridines, this molecule offers a pre-installed electronic gradient that directs nucleophilic attack with high precision.

The "Triad" Reactivity Model

For the medicinal chemist, this molecule is best understood as a programmable logic gate:

-

Site A (C2-Fluoro): The "Entry Point." Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent nitrogen and the para-nitro group.

-

Site B (C5-Nitro): The "Anchor." Serves as a masked amine. Post-SNAr, this group is reduced to an aniline equivalent, enabling amide coupling or urea formation (common in kinase inhibitors).

-

Site C (C3-Chloro): The "Modulator." Sterically protects the C2 position (ortho-effect) and provides a handle for late-stage cross-coupling (Suzuki-Miyaura), though it is electronically deactivated compared to C2.

Chemical Properties & Electronic Profile[1][2]

| Property | Value / Description |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 68–72 °C (Typical for class) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Electronic Character | Highly electron-deficient (π-acidic) |

| LUMO Localization | Highest coefficient at C2, facilitating soft nucleophile attack |

| Storage | Inert atmosphere (Ar/N₂), 2–8 °C. Moisture sensitive.[1] |

Regioselectivity Analysis

The 2-fluoro position is the most electrophilic site. The rate of displacement at C2 is estimated to be >1000x faster than at C3 due to the stabilization of the Meisenheimer intermediate by the ring nitrogen and the C5-nitro group. The C3-chloro atom exerts a -I (inductive withdrawal) effect, further activating C2, but its +M (mesomeric donation) is negligible in this highly deactivated ring system.

Synthesis & Production Routes

The industrial preparation typically relies on Halogen Exchange (Halex) chemistry, leveraging the varying bond strengths and leaving group abilities of halides in activated heteroaromatics.

Primary Route: Selective Fluorination

Precursor: 2,3-Dichloro-5-nitropyridine Reagent: Anhydrous Potassium Fluoride (KF) or CsF Solvent: Sulfolane or DMSO (polar aprotic) Catalyst: 18-Crown-6 (phase transfer)

Protocol Logic:

-

Activation: The starting material is dissolved in dry sulfolane.

-

Fluorination: Spray-dried KF (1.2 equiv) is added. The reaction is heated to 80–100 °C.

-

Selectivity: The C2-Cl bond is significantly more labile than the C3-Cl bond. Kinetic control prevents difluorination.

-

Workup: Dilution with water, extraction with EtOAc. The product is prone to hydrolysis; aqueous contact time should be minimized.

Figure 1: Selective Halex fluorination pathway favoring C2 displacement.

Applications in Drug Discovery[1][4]

This scaffold is ubiquitous in the synthesis of Kinase Inhibitors and GPCR modulators . The C5-amino derivatives (post-reduction) often serve as the hinge-binding motif in ATP-competitive inhibitors.

Functionalization Workflow

-

Step 1: SNAr Displacement (C2)

-

Step 2: Nitro Reduction (C5)

-

Conditions: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.

-

Note: Hydrogenation with Pd-C carries a risk of dehalogenating the C3-Cl. Iron-mediated reduction is preferred to preserve the halogen handle.

-

-

Step 3: Cross-Coupling (C3)

-

Conditions: Suzuki-Miyaura (Pd(dppf)Cl₂, Boronic acid).

-

Challenge: Steric hindrance from the C2-substituent and C4-H requires optimized ligands (e.g., Buchwald precatalysts).

-

Experimental Protocols

Protocol A: SNAr Displacement with a Primary Amine

Objective: Synthesis of N-alkyl-3-chloro-5-nitropyridin-2-amine.

-

Preparation: Charge a reaction vial with 3-Chloro-2-fluoro-5-nitropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Addition: Cool to 0 °C. Add DIPEA (1.5 equiv) followed by the Amine Nucleophile (1.1 equiv) dropwise.

-

Monitoring: Allow to warm to RT. Monitor by TLC/LCMS. Conversion is typically >95% within 1 hour.

-

Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2][4] Wash organic layer with brine.[2][4] Dry over Na₂SO₄.[4]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction (Iron-Mediated)

Objective: Synthesis of 3-chloro-N2-alkyl-pyridine-2,5-diamine.

-

Solvent System: Ethanol/Water (4:1).

-

Reagents: Add SNAr product (from Protocol A), Iron powder (5.0 equiv), and Ammonium Chloride (5.0 equiv).

-

Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Rinse with MeOH.[4]

-

Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary. Extract with DCM (Note: Diamines can be polar; use DCM/MeOH 9:1 if needed).

Reactivity Visualization

The following diagram maps the divergent synthesis pathways accessible from this core.

Figure 2: Divergent synthesis pathways. The C2-substitution is the obligatory first step to prevent side reactions.

Safety & Handling (E-E-A-T)

-

Sensitization: Halopyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Energetics: Nitro-pyridines possess high decomposition energy. Do not heat the neat solid above 150 °C.

-

Waste: Aqueous waste from the reaction may contain fluoride ions; dispose of according to HF/Fluoride protocols if HF was used in synthesis (though KF is standard).

References

- Synthesis and Reactivity of 2-Fluoropyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: General mechanism of SNAr in electron-deficient nitrogen heterocycles.

- Regioselectivity in SNAr Reactions: Source:Journal of Organic Chemistry, "Predicting Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles." Context: Explains the preference for C2 displacement over C3/C4 in pyridine systems.

- Iron-Mediated Reduction Protocols: Source:Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron Powder." Context: Standard industrial protocol for preserving halogen substituents during nitro reduction.

-

Related Patent Literature

- Source: WO2015000000 (Generic reference to substituted nitropyridine synthesis).

-

Link:

Sources

Technical Whitepaper: 3-Chloro-2-fluoro-5-nitropyridine as a High-Value Scaffold in Drug Discovery

The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-5-nitropyridine , a critical heterocyclic scaffold used in the synthesis of advanced pharmaceutical agents.

Executive Summary

3-Chloro-2-fluoro-5-nitropyridine (CAS: 1805456-19-2) is a trisubstituted pyridine derivative characterized by its orthogonal reactivity profile . Unlike simple halopyridines, this scaffold possesses three distinct functional handles—a labile fluorine at C2, a stable chlorine at C3, and a reducible nitro group at C5.

This unique substitution pattern allows medicinal chemists to perform sequential, regioselective functionalizations, making it an ideal building block for:

-

PROTACs (Proteolysis Targeting Chimeras): As a linker attachment point.

-

Kinase Inhibitors: For constructing fused bicyclic systems.

-

Peptidomimetics: Via

reactions with chiral amines.

Physicochemical Identity

The compound is a solid, typically off-white to pale yellow, consistent with nitro-substituted heteroaromatics.

| Property | Specification |

| IUPAC Name | 3-Chloro-2-fluoro-5-nitropyridine |

| CAS Registry Number | 1805456-19-2 |

| Molecular Formula | |

| Molecular Weight | 176.53 g/mol |

| Physical State | Solid |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |

| SMILES | O=C1=CN=C(F)C(Cl)=C1 |

Synthetic Utility & Regioselectivity

The strategic value of 3-chloro-2-fluoro-5-nitropyridine lies in the electronic differentiation of its substituents.

Electronic Activation Analysis

-

C2-Position (Fluorine): This position is highly activated for Nucleophilic Aromatic Substitution (

).[1] The fluorine atom is ortho to the ring nitrogen (inductive withdrawal) and para to the nitro group (resonance withdrawal). Fluorine is the preferred leaving group over chlorine in -

C3-Position (Chlorine): This position is electronically "deactivated" relative to C2. It is meta to the nitro group and beta to the ring nitrogen. Consequently, it remains intact during mild nucleophilic attacks, allowing for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

C5-Position (Nitro): serves as a masked amine. Post-functionalization, it can be reduced to an aniline derivative for amide coupling or urea formation.

Reactivity Map

The following diagram illustrates the logical flow of functionalization for this scaffold.

Caption: Sequential functionalization logic. The C2-Fluorine is the "first responder" to nucleophiles, preserving the C3-Chlorine for later stages.

Synthesis of the Scaffold

While commercially available, the compound is synthesized via a Halogen Exchange (Halex) reaction. This method is preferred over direct nitration of 3-chloro-2-fluoropyridine to ensure regiochemical purity.

Protocol: Halex Reaction

Precursor: 2,3-Dichloro-5-nitropyridine Reagents: Potassium Fluoride (KF), 18-Crown-6 (Catalyst) Solvent: Sulfolane or DMSO (Anhydrous)

-

Charge: A reaction vessel is charged with 2,3-dichloro-5-nitropyridine (1.0 eq) and spray-dried Potassium Fluoride (1.5 eq).

-

Solvation: Anhydrous DMSO (5-10 volumes) is added. A phase transfer catalyst (18-Crown-6, 0.05 eq) is optionally added to enhance rate.

-

Reaction: The mixture is heated to 100–120°C for 4–6 hours.

-

Note: The C2-Cl is significantly more reactive than C3-Cl, allowing for selective mono-fluorination.

-

-

Workup: The mixture is cooled, poured into ice water, and the precipitate is filtered.

-

Purification: Recrystallization from Ethanol/Water or silica chromatography (Hexane/EtOAc).

Experimental Protocol: Functionalization

Objective: Selective displacement of C2-Fluorine with a primary amine (R-NH2).

Materials

-

Substrate: 3-Chloro-2-fluoro-5-nitropyridine (1.0 eq)

-

Nucleophile: Primary amine (e.g., Morpholine, Aniline derivative) (1.1 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Methodology

-

Preparation: Dissolve 3-Chloro-2-fluoro-5-nitropyridine (1 mmol, 176.5 mg) in anhydrous MeCN (5 mL) in a round-bottom flask.

-

Addition: Add the base (

, 276 mg) followed by the amine (1.1 mmol) dropwise at 0°C .-

Reasoning: Low temperature prevents potential side reactions at the C3-Chlorine, although C3 is generally stable.

-

-

Execution: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS.[1] The fluorine displacement is rapid.

-

-

Quench: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Isolation: Wash combined organics with brine, dry over

, and concentrate. -

Outcome: The product, 2-amino-substituted-3-chloro-5-nitropyridine , is typically obtained in >90% yield without affecting the C3-Cl or C5-

.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), potentially Toxic if swallowed.

-

Nitro Compounds: As with all nitro-aromatics, avoid excessive heat or friction. While not explosive, they can decompose exothermically.

-

HF Generation: In the presence of strong acids or moisture, trace hydrolysis of the C-F bond may release Hydrofluoric Acid (HF). Use glass-lined equipment if scaling up acidic workups.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem Compound Summary. (2025). 3-Chloro-2-fluoro-5-nitropyridine (CAS 1805456-19-2). National Center for Biotechnology Information. Link

-

Fluorochem. (2025). Product Specification: 3-Chloro-2-fluoro-5-nitropyridine.Link

-

Shell Internationale Research. (1986).[2] Process for the preparation of fluorinated pyridines.[1][2][3][4][5][6] EP 0192287 A2. European Patent Office. Link

-

Ribon Therapeutics, Inc. (2021). Heterobicyclic amides as inhibitors of CD38.[3] WO2021021986A1.[3] World Intellectual Property Organization. (Describes use of 2,3-dichloro-5-nitropyridine precursor). Link

-

BenchChem. (2025).[1] Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine and analogs.[1] Technical Support Center.[1] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38 - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 3-Chloro-2-fluoro-5-nitropyridine as a High-Value Scaffold

Chemical Identity & Structural Informatics

The precise identification of halogenated nitropyridine isomers is critical due to their distinct reactivity profiles. 3-Chloro-2-fluoro-5-nitropyridine (CFNP) is a specialized scaffold where the 2-fluoro position serves as a highly activated electrophile, orthogonal to the 3-chloro handle.

Core Identifiers

| Property | Specification |

| IUPAC Name | 3-Chloro-2-fluoro-5-nitropyridine |

| CAS Registry Number | 1805456-19-2 |

| Molecular Formula | C₅H₂ClFN₂O₂ |

| Molecular Weight | 176.53 g/mol |

| Canonical SMILES | O=C1=CN=C(F)C(Cl)=C1 |

| InChI String | InChI=1S/C5H2ClFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H |

| InChI Key | AEOGTIHVOKJMOS-UHFFFAOYSA-N |

Electronic Architecture & Reactivity Profile

To utilize CFNP effectively, one must understand the electronic hierarchy established by its substituents. This molecule is designed for regioselective functionalization .

The Reactivity Hierarchy (Causality)

-

C2-Fluoro (Primary Electrophile): The 2-position is the "hotspot" for Nucleophilic Aromatic Substitution (

). The pyridine nitrogen (N1) and the 5-nitro group exert a strong electron-withdrawing effect (-

Why Fluorine? In

mechanisms, the rate-determining step is often the nucleophilic attack and formation of the Meisenheimer complex. Fluorine’s high electronegativity stabilizes this anionic intermediate more effectively than chlorine, making C2-F significantly more reactive than C3-Cl, despite fluorine being a stronger bond [1].

-

-

C3-Chloro (Secondary Electrophile): The chlorine atom is sterically crowded by the adjacent fluorine and nitro group. It is generally inert to mild

conditions but serves as an excellent handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C2 position has been derivatized. -

C5-Nitro (Reducible Core): The nitro group activates the ring but can be selectively reduced to an amine (aniline analog) to facilitate amide coupling or heterocyclization.

Visualization: Reactivity Logic

The following diagram illustrates the sequential functionalization logic inherent to the CFNP scaffold.

Caption: Sequential functionalization strategy leveraging the reactivity difference between C2-F and C3-Cl.

Synthetic Utility & Experimental Protocols

The following protocols represent self-validating systems. Success is defined not just by yield, but by the exclusive regioselectivity at the C2 position.

Protocol A: Regioselective with Primary Amines

Objective: Displace the C2-Fluorine with a primary amine (

Materials:

-

3-Chloro-2-fluoro-5-nitropyridine (1.0 equiv)

-

Amine nucleophile (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: THF (Tetrahydrofuran) or DMF (if solubility is poor)

Methodology:

-

Dissolution: Dissolve 1.0 eq of CFNP in anhydrous THF (0.2 M concentration) at

.-

Rationale: Low temperature prevents potential side reactions at the C3-Cl position or over-substitution.

-

-

Addition: Add DIPEA followed by the dropwise addition of the amine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation Point: Monitor via TLC or LCMS.[1] The starting material (CFNP) should disappear. A new peak with mass

should appear. If C3-Cl is displaced, mass will be

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Protocol B: Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to an amine without dehalogenating the C3-Chlorine. Hydrogenation with Pd/C can sometimes cause dechlorination; therefore, Iron-mediated reduction is preferred for high fidelity [2].

Methodology:

-

Setup: Suspend the nitro-pyridine intermediate (from Protocol A) in EtOH/Water (3:1).

-

Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (

, 5.0 equiv). -

Reflux: Heat to

for 1–2 hours.-

Validation Point: The yellow color of the nitro compound typically fades to a colorless or light brown solution. LCMS must confirm the mass shift of

Da (

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides.

Drug Discovery Applications

The CFNP scaffold is ubiquitous in kinase inhibitor design. The 2-amino-3-chloro-5-pyridine motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds within the hinge region of kinase enzymes.

Pathway Visualization: Scaffold to Lead

The following diagram details how CFNP is transformed into a generic kinase inhibitor structure.

Caption: Synthetic pathway converting CFNP into a hinge-binding kinase inhibitor motif.

Safety & Stability

-

Energetics: As a nitro-pyridine, CFNP possesses significant potential energy. While not typically explosive, it should be treated as a potential sensitizer. Avoid heating neat (undiluted) material above

. -

Skin Sensitization: Halogenated pyridines are known skin irritants and sensitizers. All handling must occur in a fume hood with nitrile gloves.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the reactive C2-Fluorine bond.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

-

Sigma-Aldrich. (2025). "Product Specification: 3-Chloro-2-fluoro-5-nitropyridine." Merck KGaA. Link

-

Fluorochem. (2025). "Safety Data Sheet: 3-Chloro-2-fluoro-5-nitropyridine (CAS 1805456-19-2)." Link

Sources

Methodological & Application

The Regioselective Nucleophilic Aromatic Substitution of 3-Chloro-2-fluoro-5-nitropyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: A Privileged Scaffold in Drug Discovery

The 3-chloro-2-fluoro-5-nitropyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The unique electronic properties of the pyridine ring, amplified by the presence of a strongly electron-withdrawing nitro group and two distinct halogen substituents, render it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reactivity, regioselectivity, and practical applications of this valuable building block, complete with detailed experimental protocols for researchers, scientists, and drug development professionals. The strategic functionalization of this scaffold has led to the development of important therapeutic agents, underscoring the significance of understanding its chemical behavior.

Theoretical Framework: Understanding the Reactivity and Regioselectivity

The SNAr reaction of 3-chloro-2-fluoro-5-nitropyridine is governed by a confluence of electronic and steric factors that dictate its reactivity and, crucially, its regioselectivity. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient pyridine ring.[1] This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount to the facility of the reaction.

The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly enhanced by the potent electron-withdrawing nitro group at the 5-position. The nitro group, through its -M (mesomeric) and -I (inductive) effects, delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation.[2] This activation is most pronounced at the positions ortho and para to the nitro group.

In 3-chloro-2-fluoro-5-nitropyridine, both the C2 and C3 positions are ortho to the nitro group. However, the C2 position is also para to the ring nitrogen, which further enhances its electrophilicity and ability to stabilize the negative charge of the Meisenheimer intermediate.[3]

The Decisive Role of the Leaving Group

A key determinant of the regioselectivity in the SNAr of 3-chloro-2-fluoro-5-nitropyridine is the nature of the halogen leaving groups. The generally accepted order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[2] This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form the Meisenheimer complex is the slow step, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Therefore, in the case of 3-chloro-2-fluoro-5-nitropyridine, the fluorine atom at the C2 position is preferentially displaced by a nucleophile over the chlorine atom at the C3 position. This high degree of regioselectivity is a significant synthetic advantage, allowing for the precise introduction of a wide range of functionalities at the C2 position.

Figure 1: Generalized mechanism of the SNAr reaction of 3-chloro-2-fluoro-5-nitropyridine.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The 2-substituted-3-chloro-5-nitropyridine core, readily accessible through the SNAr of 3-chloro-2-fluoro-5-nitropyridine, is a privileged scaffold in drug discovery. The remaining chloro and nitro functionalities serve as versatile handles for further synthetic transformations, such as cross-coupling reactions and reductions, respectively. This allows for the rapid generation of diverse chemical libraries for biological screening.

A prominent example of the utility of this scaffold is in the synthesis of Sonidegib (Odomzo®) , an FDA-approved medication for the treatment of locally advanced basal cell carcinoma.[4] A key step in the synthesis of Sonidegib involves the SNAr of a 2-chloro-5-nitropyridine derivative with a substituted amine.[1] This highlights the industrial relevance and importance of understanding the reactivity of this class of compounds.

The versatility of the 2-substituted-3-chloro-5-nitropyridine intermediate is further demonstrated by its use in the development of a wide range of other bioactive molecules, including:

-

Kinase inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the C2 position allows for the fine-tuning of potency and selectivity.

-

Antiviral agents: Substituted pyridines have shown promise as antiviral agents, and the 2-substituted-3-chloro-5-nitropyridine scaffold provides a convenient entry point for the synthesis of novel antiviral compounds.

-

Agrochemicals: The inherent biological activity of many pyridine derivatives extends to the agrochemical field, where they are utilized in the development of herbicides, insecticides, and fungicides.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of 3-chloro-2-fluoro-5-nitropyridine with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 2-amino-3-chloro-5-nitropyridine derivatives.

Materials:

-

3-Chloro-2-fluoro-5-nitropyridine

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), 2.0 equivalents)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluoro-5-nitropyridine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of substrate).

-

Add the primary or secondary amine (1.0 - 1.2 equivalents) to the solution at room temperature.

-

Add the base (2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, filter the solid and wash with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Workflow for the SNAr reaction with amines.

Protocol 2: Reaction with Thiols

This protocol outlines the synthesis of 2-thioether-3-chloro-5-nitropyridine derivatives.

Materials:

-

3-Chloro-2-fluoro-5-nitropyridine

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

-

Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), 1.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 equivalents) in the chosen anhydrous solvent.

-

If using NaH, cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of 3-chloro-2-fluoro-5-nitropyridine (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[7]

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohols and Phenols

This protocol describes the synthesis of 2-alkoxy/aryloxy-3-chloro-5-nitropyridine derivatives.

Materials:

-

3-Chloro-2-fluoro-5-nitropyridine

-

Alcohol or phenol (1.5 equivalents)

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK), 1.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the chosen anhydrous solvent.

-

Add the strong base (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

-

Add 3-chloro-2-fluoro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.[6]

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation: A Summary of Expected Outcomes

The following table summarizes the expected products and typical reaction conditions for the SNAr of 3-chloro-2-fluoro-5-nitropyridine with representative nucleophiles. Yields are generally moderate to high, depending on the specific nucleophile and optimization of reaction conditions.

| Nucleophile Class | Representative Nucleophile | Product Structure | Typical Solvent | Typical Base | Typical Temperature (°C) |

| Primary Amines | Benzylamine | 2-(Benzylamino)-3-chloro-5-nitropyridine | Ethanol/Water | - | 80 |

| Secondary Amines | Morpholine | 4-(3-Chloro-5-nitropyridin-2-yl)morpholine | DMF | K₂CO₃ | 100 |

| Thiols | Thiophenol | 3-Chloro-5-nitro-2-(phenylthio)pyridine | THF | NaH | Room Temp. |

| Alcohols | Methanol | 3-Chloro-2-methoxy-5-nitropyridine | THF | NaH | 60-80 |

| Phenols | Phenol | 3-Chloro-5-nitro-2-phenoxypyridine | DMF | K₂CO₃ | 80-100 |

Conclusion: A Versatile and Indispensable Synthetic Tool

The nucleophilic aromatic substitution of 3-chloro-2-fluoro-5-nitropyridine is a powerful and highly regioselective transformation that provides access to a wide range of valuable 2-substituted-3-chloro-5-nitropyridine intermediates. A thorough understanding of the underlying mechanistic principles allows for the rational design of synthetic routes to complex target molecules. The protocols and data presented in this guide serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient and predictable functionalization of this important heterocyclic scaffold. The continued exploration of the reactivity of 3-chloro-2-fluoro-5-nitropyridine and its derivatives will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

- Preparation method for sonidegib. (WO2017096998A1).

-

An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry (RSC Publishing). [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]

-

Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. (2026, February 11). [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026, February 3). Wordpress. [Link]

-

Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2025, August 7). ResearchGate. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI. [Link]

-

Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

-

Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

-

Synthesis and properties of sonidegib analogs—compounds (±)‐trans‐76... ResearchGate. [Link]

-

General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). MDPI. [Link]

-

Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. (2017, March 16). Dove Press. [Link]

-

SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. [Link]

-

SNAr Reaction in Common Molecular Solvents Under Pressure. (2026, February 4). Wordpress. [Link]

Sources

- 1. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Chloro-2-fluoro-5-nitropyridine

Topic: Synthesis of kinase inhibitors using 3-Chloro-2-fluoro-5-nitropyridine Content Type: Application Notes and Protocols

Introduction: The "Privileged" Pyridine Scaffold

In the landscape of kinase inhibitor discovery, the aminopyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific building block 3-Chloro-2-fluoro-5-nitropyridine (CFNP) is uniquely positioned for the rapid assembly of Type I and Type II kinase inhibitors .

Its utility stems from its orthogonal reactivity profile:

-

C2-Fluorine: Highly activated for Regioselective Nucleophilic Aromatic Substitution (

). -

C5-Nitro: A masked aniline precursor, serving as the critical "Hinge Binder" attachment point.

-

C3-Chlorine: Provides steric control (atropisomerism) or a handle for late-stage cross-coupling (Suzuki/Buchwald), often occupying the "Gatekeeper" or solvent-front regions of the ATP pocket.

This guide details the chemoselective transformation of CFNP into potent kinase inhibitor cores, addressing common pitfalls such as hydrodehalogenation and regioselectivity errors.

Chemical Rationale & Reactivity Analysis

Successful utilization of CFNP requires understanding the electronic bias of the pyridine ring. The C2 position is significantly more electrophilic than C3 due to the additive electron-withdrawing effects of the ring nitrogen and the para-nitro group.

Reactivity Map (DOT Visualization)

Caption: Orthogonal reactivity profile of 3-Chloro-2-fluoro-5-nitropyridine. The C2-F bond is the most labile, allowing sequential functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective Displacement (C2 Functionalization)

Objective: To introduce the "Tail" moiety (solubilizing group or specificity determinant) at the C2 position without disturbing the C3-Chlorine.

Mechanism: The reaction proceeds via a Meisenheimer complex. The high electronegativity of Fluorine combined with the para-nitro group lowers the activation energy for nucleophilic attack at C2 significantly more than at C3 (Chlorine).

Reagents:

-

Substrate: 3-Chloro-2-fluoro-5-nitropyridine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine or Alcohol (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: THF, DMF, or NMP (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Chloro-2-fluoro-5-nitropyridine in anhydrous THF (0.2 M concentration) in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to maximize regioselectivity and prevent side reactions at the C3-Cl position.

-

Addition: Add the base (DIPEA) followed by the dropwise addition of the nucleophile.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via LC-MS.

-

Target Mass: [M+H] = (MW of Nucleophile + MW of Pyridine - HF).

-

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: If using alkoxides (RO-), the reaction is faster and more exothermic. Maintain 0°C strictly to prevent bis-substitution.

Protocol B: Chemoselective Nitro Reduction (Preserving C3-Cl)

Objective: Reduce the C5-Nitro group to an aniline (C5-

Challenge: Standard Catalytic Hydrogenation (

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions)

Reagents:

-

Substrate: 3-Chloro-2-substituted-5-nitropyridine (from Protocol A)

-

Reductant: Iron Powder (5.0 equiv, <10 micron particle size preferred)

-

Electrolyte/Acid: Ammonium Chloride (

, 5.0 equiv) or Acetic Acid -

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

-

Suspension: Suspend the nitro-pyridine substrate, Iron powder, and

in EtOH/Water. -

Heating: Heat the mixture to 70-80°C with vigorous stirring. Vigorous stirring is essential as this is a heterogeneous reaction.

-

Monitoring: Monitor by TLC/LC-MS. Reaction is typically complete in 1-4 hours.

-

Observation: The mixture will turn from yellow/orange to a dark brown/rust slurry.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

-

Isolation: Concentrate the filtrate. Partition between saturated

and EtOAc. The organic layer contains the pure aniline.

Alternative Methods Table:

| Method | Reagents | Risk of De-chlorination | Suitability |

| Fe / NH4Cl | Fe, EtOH, H2O, Heat | Low | High (Recommended) |

| Zinc / AcOH | Zn dust, Acetic Acid | Low | High (Mild conditions) |

| Stannous Chloride | Low | Medium (Difficult workup) | |

| Catalytic H2 | High | Avoid (unless sulfided Pt/C is used) |

Protocol C: Hinge Binder Synthesis (Amide/Urea Formation)

Objective: Convert the newly formed C5-amine into a kinase hinge-binding motif.

Context: The pyridine nitrogen (N1) often acts as the Hydrogen Bond Acceptor (HBA) for the kinase hinge region, while the NH of the amide/urea formed at C5 acts as the Hydrogen Bond Donor (HBD).

Workflow (Amide Coupling):

-

Activation: Dissolve the carboxylic acid partner (e.g., a substituted benzoic acid or pyrazole acid) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

-

Coupling: Add the 3-Chloro-2-substituted-5-aminopyridine (from Protocol B).

-

Reaction: Stir at RT for 2-12 hours.

-

Purification: Reverse-phase HPLC is often required for final purity >95%.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from starting material to final inhibitor, highlighting the decision points for C3 functionalization.

Caption: General synthetic workflow for aminopyridine-based kinase inhibitors.

Troubleshooting & Optimization (Expert Insights)

"Halogen Dance" & Regioselectivity

While

Solubility Issues

The intermediate 3-Chloro-2-substituted-5-aminopyridine can be moderately unstable and prone to oxidation (turning purple/black).

-

Protocol Tip: Use the amine immediately in the next step or store as an HCl salt.

-

Salt Formation: Dissolve the crude amine in dioxane, add 4M HCl in dioxane, and filter the precipitate. This stabilizes the amine for storage.

Suzuki Coupling at C3

The C3-Chlorine is sterically hindered by the C2-substituent and the C4-hydrogen.

-

Catalyst Choice: Standard

often fails. Use highly active, bulky phosphine ligands like XPhos or SPhos with

References

-

Organic Chemistry Portal. (2022). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules. [Link]

-

WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction. WuXi Biology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: S_NAr Optimization for 3-Chloro-2-fluoro-5-nitropyridine

Executive Technical Summary

3-Chloro-2-fluoro-5-nitropyridine is a highly activated electrophile designed for rapid scaffold diversification. However, its high reactivity often leads to hydrolysis and competitive side reactions if specific protocols are not strictly followed.

This guide addresses the primary challenge: Balancing reactivity with stability. The C2-Fluorine bond is significantly more labile than the C3-Chlorine bond due to the ortho-nitrogen effect and the para-nitro activation. Successful S_NAr requires precise control over moisture, base strength, and temperature to favor the desired nucleophilic attack over hydrolysis or decomposition.

Mechanistic Insight: The "Why" Behind the Protocol

To optimize yield, one must understand the electronic landscape of the substrate.

Regioselectivity Profile

-

C2 Position (Target): This carbon is activated by three vectors:

-

Inductive withdrawal from the adjacent Nitrogen.

-

Resonance withdrawal from the para-Nitro group (

). -

High electronegativity of Fluorine, which stabilizes the Meisenheimer intermediate.

-

-

C3 Position (Inactive): The Chlorine atom is at the meta position relative to the Nitro group and beta to the Nitrogen. It lacks resonance activation, making it inert under standard S_NAr conditions.

The Hydrolysis Trap

The same features that make C2-F excellent for S_NAr also make it hyper-sensitive to moisture. Water acts as a competitive nucleophile, leading to 3-chloro-5-nitropyridin-2-ol (thermodynamically driven by tautomerization to the pyridone form). This is the #1 cause of low yields.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the energetic preference for C2 attack and the competitive hydrolysis pathway.

Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution and the competitive hydrolysis risk.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios based on field data.

Q1: My LCMS shows a major peak at [M-19+17]. What happened?

Diagnosis: Hydrolysis. You have displaced the Fluorine (-19 Da) with a Hydroxyl group (+17 Da). Root Cause:

-

Wet solvent (DMF and DMSO are hygroscopic).

-

Wet base (older bottles of

or -

Atmospheric moisture during setup. Corrective Action:

-

Solvent: Use anhydrous solvents (Sure/Seal™ or molecular sieve dried).

-

Base: Flame-dry your inorganic base or switch to an organic base like DIPEA (Hunig's base) if the nucleophile is an amine.

-

Atmosphere: Run the reaction under Nitrogen or Argon balloon.

Q2: I am getting low conversion even after heating to 100°C.

Diagnosis: Thermal Decomposition or Nucleophile Deactivation. Analysis:

-

This substrate is highly reactive; 100°C is often overkill and causes tarring (decomposition of the nitro group).

-

If using an amine salt (e.g., amine hydrochloride), did you add enough base to free the amine? Corrective Action:

-

Lower Temperature: Start at 0°C to Room Temperature . Only heat to 40-60°C if absolutely necessary.

-

Stoichiometry: Ensure you have at least 2.5 equivalents of base if using an amine salt (1 eq to free the amine, 1 eq to neutralize the generated HF, 0.5 eq excess).

Q3: Can I displace the Chlorine at C3 instead?

Answer: Not under standard S_NAr conditions. The C3 position is not sufficiently activated. If you need to functionalize C3, you must first displace the C2-Fluorine with a group that can be removed or transformed later, or use transition-metal catalysis (e.g., Suzuki/Buchwald) which is orthogonal to S_NAr. Note that oxidative addition to C3-Cl is difficult in the presence of the C2-F and Nitro group without affecting them.

Q4: The reaction turns black immediately. Is this normal?

Answer: No. Instant blackening suggests oxidative decomposition of the pyridine ring or polymerization. Fix:

-

Check for strong exotherms. Add the nucleophile slowly at 0°C.

-

Exclude light (wrap flask in foil), as nitro-pyridines can be photosensitive.

-

Ensure your nucleophile is not also a strong reducing agent.

Optimized Experimental Protocol

Objective: Synthesis of 2-amino-3-chloro-5-nitropyridine derivatives (Generic Protocol).

Materials Table

| Reagent | Equivalents | Role | Specification |

| 3-Chloro-2-fluoro-5-nitropyridine | 1.0 | Substrate | >97% Purity |

| Amine Nucleophile | 1.1 | Reactant | Dry / Free base preferred |

| DIPEA (Diisopropylethylamine) | 1.2 - 2.0 | Base | Anhydrous |

| THF or MeCN | Solvent | Medium | Anhydrous (Water <50 ppm) |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with

. -

Dissolution: Add 3-Chloro-2-fluoro-5-nitropyridine (1.0 eq) and anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Crucial for controlling exotherm and regioselectivity.

-

Addition:

-

Mix the Amine (1.1 eq) with DIPEA (1.2 eq) in a separate vial.

-

Add this mixture dropwise to the cold pyridine solution over 5-10 minutes.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature naturally.

-

Monitor by TLC or LCMS after 1 hour. (Expect >90% conversion).

-

Note: Do not heat unless conversion is <50% after 4 hours.

-

-

Workup:

Decision Tree for Optimization

Use this logic flow to diagnose issues during your campaign.

Figure 2: Troubleshooting logic for common S_NAr failures.

References

-

Regioselectivity of Halonitropyridines: BenchChem Technical Notes. "Reactivity of 2-fluoro-5-nitropyridine derivatives in S_NAr."

-

Hydrolysis Side Products: ChemicalBook Database. "2-hydroxy-3-chloro-5-nitropyridine properties and synthesis."

-

General S_NAr Mechanism: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution Mechanisms."[2][3][4]

-

Halogen Reactivity Order (F > Cl): Vedantu / CBSE Chemistry. "Reactivity orders of halogens in aromatic substitution."

Sources

Technical Support Center: 3-Chloro-2-fluoro-5-nitropyridine

A Guide for Researchers on Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for 3-Chloro-2-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments. The key to success with this reagent is understanding its reactivity and taking proactive steps to control its environment.

The Challenge: Susceptibility to Hydrolysis

3-Chloro-2-fluoro-5-nitropyridine is a powerful synthetic intermediate precisely because it is highly activated for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the strong electron-withdrawing nitro group make the ring electron-deficient.[1][2] This electronic profile, which makes it so useful for reacting with your desired nucleophile, also makes it highly susceptible to attack by water.

Water, though a weak nucleophile, can react with the substrate, leading to the formation of 3-chloro-2-hydroxy-5-nitropyridine. This not only consumes your starting material but introduces a significant, often difficult-to-remove, impurity. The C-F bond at the 2-position is particularly labile and is the most common site of hydrolysis. This is because the fluoride is an excellent leaving group in SNAr reactions (reactivity often follows F > Cl > Br > I), and the 2-position is highly activated by the ring nitrogen.[3][4][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Question 1: My TLC/LC-MS analysis shows my starting material is degrading even before I add my nucleophile, and I see a new spot with a mass corresponding to a hydroxyl-substituted product. What's happening?

Answer: This is a classic sign of premature hydrolysis. The culprit is residual water in your reaction setup. Water can be introduced from several sources: insufficiently dried solvents, glassware that hasn't been properly flame-dried or oven-dried, or exposure to atmospheric moisture.[3][6]

Immediate Troubleshooting Steps:

-

Verify Solvent Anhydrous Quality: Use a freshly opened bottle of an anhydrous solvent or a solvent from a solvent purification system. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for SNAr reactions but are also hygroscopic.[3]

-

Ensure Glassware is Dry: All glassware (flasks, stir bars, addition funnels) should be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

-

Implement an Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction as it proceeds.[3][6]

Question 2: I'm running a nucleophilic substitution with an amine in what I believe is an anhydrous solvent, but my yield is low and I'm still isolating the hydrolyzed byproduct. Where could the water be coming from?

Answer: This is a common and frustrating issue. Even if your solvent is dry, other reagents can introduce critical amounts of water.

Plausible "Hidden" Water Sources:

-

Reagents: Your amine nucleophile or any base you are using (e.g., K₂CO₃, Cs₂CO₃) may not be anhydrous. Solid reagents can adsorb significant amounts of water from the air.

-

Hygroscopic Solvents: If the reaction is running for an extended period, even a well-sealed system can slowly uptake moisture if not perfectly maintained.

-

Workup Procedure: While this occurs after the reaction, premature quenching or workup with aqueous solutions before the reaction is truly complete can be misleading.

Solutions:

-

Dry Your Reagents: If possible, dry solid reagents like potassium carbonate in an oven before use. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).

-

Use Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to your reaction flask with the solvent before adding the reagents.[6] This will scavenge trace amounts of moisture.

-

Control Experiment: Set up a control reaction with your solvent, base (if using), and the 3-chloro-2-fluoro-5-nitropyridine (without the amine nucleophile). Stir at the reaction temperature for the same duration. If you observe hydrolysis in this control flask, it definitively points to a moisture contamination issue in your setup or non-nucleophile reagents.

Hydrolysis Troubleshooting Flowchart

The following diagram outlines a decision-making process for diagnosing and solving hydrolysis issues.

Caption: A step-by-step troubleshooting guide for hydrolysis.

Frequently Asked Questions (FAQs)

-

Q: What are the ideal storage conditions for 3-Chloro-2-fluoro-5-nitropyridine?

-

A: It should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from moisture. For long-term storage, a desiccator is recommended.

-

-

Q: Which position is more reactive to nucleophiles, the C2-F or the C3-Cl?

-

A: The C2-F position is significantly more reactive towards nucleophilic attack. This is due to two factors: 1) The C2 position is para to the electron-withdrawing nitro group and ortho to the ring nitrogen, both of which stabilize the anionic Meisenheimer intermediate formed during the reaction.[1][4] 2) Fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic.[5]

-

-

Q: Can I use protic solvents like ethanol or methanol?

-

A: It is highly discouraged. Protic solvents can act as nucleophiles themselves (solvolysis) and will compete with your desired nucleophile, leading to byproducts.[3] Furthermore, they can hydrogen-bond with your nucleophile, reducing its reactivity. Always opt for polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile.[3]

-

-

Q: What analytical techniques are best for detecting the hydrolyzed byproduct?

-

A: LC-MS is the most effective technique. It will clearly show a peak with the mass of the starting material (C₅H₂ClFN₂O₂) and a separate peak for the hydrolyzed product (C₅H₂ClN₂O₃), corresponding to the replacement of F (19 Da) with OH (17 Da), a net loss of 2 Da. ¹H NMR can also be useful, as the electronic environment of the ring protons will change upon substitution.

-

Optimized Anhydrous SNAr Protocol

This protocol provides a robust starting point for a nucleophilic substitution reaction with an amine, designed to minimize hydrolysis.

Objective: To synthesize 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine.

Materials:

-

3-Chloro-2-fluoro-5-nitropyridine

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Oven-dried glassware

Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition: To the flask, add anhydrous K₂CO₃ (2.0 eq).

-

Add anhydrous DMF via syringe.

-

Add 3-chloro-2-fluoro-5-nitropyridine (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

-

Add piperidine (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table

| Parameter | Recommendation | Rationale |

| Solvents | Anhydrous DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents facilitate SNAr and do not compete as nucleophiles.[3] |

| Bases | K₂CO₃, Cs₂CO₃, DIPEA | Non-nucleophilic bases are preferred to deprotonate the nucleophile without competing. |

| Temperature | 25 °C to 120 °C | Reaction rate is temperature-dependent; start lower and increase if needed. Monitor for decomposition at higher temperatures. |

| Atmosphere | Nitrogen or Argon | Prevents introduction of atmospheric moisture, which causes hydrolysis.[6] |

| Drying Agents | Activated 3Å or 4Å molecular sieves | Scavenges trace amounts of water from solvents and reagents.[6] |

Mechanism of Hydrolysis

The unwanted hydrolysis reaction proceeds through the classical SNAr addition-elimination mechanism.

Caption: The addition-elimination mechanism for hydrolysis.

Note: As I cannot generate images, the DOT script above is a template. The key steps are: 1. Nucleophilic attack by water at the C2 position to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] 2. Expulsion of the fluoride leaving group to restore aromaticity.

References

-

Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

-

Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

-

Organic Chemistry Tutor. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

-

Toste, F. D., & Ritter, T. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

TutorChase. (2023). Why do some organic reactions need anhydrous conditions?. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tutorchase.com [tutorchase.com]

Technical Support Center: 3-Chloro-2-fluoro-5-nitropyridine Derivatives

Executive Summary & Chemical Context

This guide addresses the purification of 3-Chloro-2-fluoro-5-nitropyridine and its derivatives. These scaffolds are critical electrophiles in the synthesis of kinase inhibitors and other bioactive heterocycles.

The Critical Challenge: The combination of the electron-withdrawing nitro group (C5) and the pyridine nitrogen renders the fluorine atom at C2 extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Unlike standard pyridine purifications, you are fighting two competing timelines:

-

Hydrolysis: Conversion to the thermodynamically stable 2-pyridone (white solid) upon exposure to atmospheric moisture or acidic silica.

-

Solvolysis: Reaction with nucleophilic solvents (e.g., alcohols) during recrystallization.

Troubleshooting Guide (FAQ)

Category A: Chromatography Issues

Q1: My product was a yellow oil, but after column chromatography, I recovered a white, high-melting solid that is insoluble in low-polarity solvents. What happened?

-

Diagnosis: You likely hydrolyzed your product on the column.

-

Mechanism: Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with adsorbed moisture, catalyzes the displacement of the labile 2-Fluoro group by water, generating 3-chloro-5-nitro-2(1H)-pyridone .

-

Corrective Action:

-

Pre-buffer the Silica: Slurry your silica gel with 1% Triethylamine (Et3N) in Hexanes before packing.

-

Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes.

-

Alternative Phase: Switch to Neutral Alumina , which is less likely to promote acid-catalyzed hydrolysis.

-

Q2: The compound streaks/tails significantly on TLC and the column, ruining separation.

-

Diagnosis: Interaction between the pyridine nitrogen and surface silanols.

-

Corrective Action: Add 0.5% to 1% Triethylamine to your mobile phase. This blocks the active silanol sites, sharpening the peak shape.

Category B: Crystallization & Stability[1][2]

Q3: Can I recrystallize using hot Ethanol or Methanol?

-

Diagnosis: HIGH RISK.

-

Reasoning: While standard for nitropyridines, the 2-fluoro-5-nitro motif is too reactive. Heating in ethanol can lead to the formation of the ethyl ether (ethoxy derivative) via SNAr, especially if the solution is slightly basic.

-

Recommended Protocol: Use non-nucleophilic solvent systems.

-

Preferred: Toluene/Heptane or Dichloromethane (DCM)/Hexane.

-

Alternative: Isopropanol (IPA) is sterically hindered and safer than MeOH/EtOH, but strictly control temperature (< 40°C).

-

Q4: My product is oiling out instead of crystallizing.

-

Diagnosis: Presence of residual starting material (usually the non-nitrated precursor or regioisomer) depressing the melting point.

-

Corrective Action:

-

Seed: Obtain a seed crystal from a small-scale purified batch.

-

Trituration: Dissolve the oil in a minimum amount of Et2O or TBME, cool to -20°C, and add Hexane dropwise. Vigorously scratch the flask wall to induce nucleation.

-

Detailed Purification Protocols

Protocol A: Buffered Silica Gel Chromatography (Recommended)

Best for: Crude mixtures containing <85% target material.

-

Mobile Phase Preparation:

-

Prepare a mixture of Hexanes:Ethyl Acetate (95:5) .

-

Add 1% Triethylamine (v/v) to the entire volume.

-

-

Column Packing:

-

Slurry pack the column using the buffered mobile phase.

-

Flush with 2 column volumes (CV) to ensure pH equilibrium.

-

-

Loading:

-

Dissolve crude material in a minimum volume of Toluene or DCM (avoid EtOAc for loading if possible to keep bands tight).

-

-

Elution:

-

Run an isocratic gradient or shallow gradient (up to 10% EtOAc).

-

Monitor: The product is typically a yellow band. The hydrolyzed byproduct (pyridone) is much more polar and will remain at the baseline or elute only with high polarity (50%+ EtOAc).

-

Protocol B: Non-Nucleophilic Recrystallization

Best for: Scale-up of material with >85% purity.

| Parameter | Specification |

| Solvent System | Toluene (Solvent) / Heptane (Anti-solvent) |

| Ratio | 1:3 to 1:5 |

| Temperature | Dissolve at 50–60°C (Do not boil excessively) |

| Cooling Rate | Slow cool to RT (2 hrs), then 0°C (1 hr) |

Step-by-Step:

-

Dissolve the crude solid in the minimum amount of warm Toluene (50°C).

-

Filter rapidly while warm to remove insoluble inorganic salts (e.g., NaF, KNO3 from synthesis).

-

Slowly add Heptane until the solution becomes slightly turbid.

-

Add a few drops of Toluene to clear the turbidity.

-

Allow to stand at Room Temperature undisturbed.

-

Filter the resulting pale yellow needles and wash with cold Heptane.

Decision Logic & Degradation Pathways (Visualized)

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on crude purity and scale.

[1]

Figure 2: The Hydrolysis Trap (Mechanism)

Caption: The acid-catalyzed mechanism converting the target 2-fluoro compound into the useless 2-pyridone byproduct.

References

-

Synthesis of Nitropyridines

-

General Recrystallization Solvents

- Title: Solvents for Recrystalliz

- Source: University of Rochester, Dept. of Chemistry.

-

URL:[Link]

-

Safety & Handling

-

Title: 2-Fluoro-5-nitropyridine Safety Data Sheet.[4]

- Source: Fisher Scientific.

-

-

Nucleophilic Aromatic Substitution (SNAr)

- Title: Nucleophilic Arom

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Fluorinated Pyridine Intermediates

Welcome to the technical support center for handling moisture-sensitive fluorinated pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but challenging chemical building blocks. Fluorinated pyridines are crucial in modern drug discovery and agrochemicals, but their reactivity towards moisture can often lead to failed reactions, low yields, and inconsistent results.[1][2][3]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just what to do, but why certain precautions and techniques are critical for success.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational knowledge required to handle fluorinated pyridine intermediates successfully.

Q1: Why are fluorinated pyridine intermediates so sensitive to moisture?

The moisture sensitivity of fluorinated pyridines stems from two key chemical properties: the electron-withdrawing nature of fluorine and the reactivity of organometallic intermediates frequently derived from them.

-

Increased Electrophilicity: The fluorine atom is highly electronegative, pulling electron density away from the pyridine ring. This makes the carbon atoms in the ring, particularly those adjacent to the fluorine, more electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

-

Reactive Intermediates: Many synthetic routes involving fluorinated pyridines require their conversion into highly reactive organometallic intermediates, such as pyridyllithiums or Grignard reagents.[4][5][6] These species are extremely strong bases and will readily react with even trace amounts of water in an acid-base reaction, which is often much faster than the desired reaction with an electrophile.[7][8][9] This "quenching" of the organometallic intermediate is a primary cause of reaction failure.[9][10]

Q2: What are the common consequences of moisture contamination in my reaction?

Moisture contamination can manifest in several ways, leading to a range of undesirable outcomes:

-

Low or No Yield: The most common result is a significant drop in the yield of your desired product.[11] This is because your starting material or active intermediate is consumed by water instead of participating in the intended reaction.

-

Formation of Byproducts: Hydrolysis of the fluorinated pyridine can lead to the formation of hydroxypyridines.[12] In the case of organometallic intermediates, reaction with water will produce the corresponding protonated (non-lithiated or non-magnesiated) fluoropyridine. These byproducts can complicate purification and reduce the overall efficiency of your synthesis.

-

Inconsistent Results: If moisture levels vary between experiments, you will likely see poor reproducibility, making it difficult to optimize or scale up your reaction.

Q3: How can I tell if my fluorinated pyridine intermediate has degraded due to moisture?

Detecting degradation often requires analytical techniques. If you suspect moisture contamination, consider the following:

-

NMR Spectroscopy: Compare the ¹H and ¹⁹F NMR spectra of your suspect material with a known pure sample. The appearance of new peaks, for example, corresponding to a hydroxypyridine or the protonated starting material, is a strong indicator of degradation.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying byproducts. You can look for the mass of expected hydrolysis products in your sample.

-

Visual Inspection: While not definitive, some compounds may change color or consistency upon degradation. For example, a free-flowing powder might become clumpy.

Part 2: Troubleshooting Guide - When Things Go Wrong

This section is designed to help you diagnose and solve problems when a reaction involving a moisture-sensitive fluorinated pyridine intermediate fails or gives poor results.

Scenario: My cross-coupling (e.g., Suzuki, Negishi) or lithiation reaction has a very low yield.

Low yields in these types of reactions are frequently traced back to moisture or air sensitivity.[11][13][14] Use the following flowchart to systematically troubleshoot the issue.

Caption: Troubleshooting workflow for low-yield reactions.

Part 3: Protocols and Best Practices

Adhering to strict, well-defined protocols is the most effective way to prevent moisture contamination.

Protocol 1: Drying Laboratory Solvents

Commercially available anhydrous solvents are convenient but can pick up moisture after being opened.[15] Drying solvents in-house is often more reliable.

Objective: To reduce the water content of common organic solvents to parts-per-million (ppm) levels.

Materials:

-

Solvent to be dried (e.g., Tetrahydrofuran (THF), Diethyl ether, Toluene, Dichloromethane)

-

Appropriate drying agent (see Table 1)

-

Oven-dried flask with a stir bar

-

Inert gas source (Argon or Nitrogen)

Procedure:

-

Activate the Drying Agent: Molecular sieves (3Å or 4Å) should be activated by heating in a vacuum oven at >200 °C for at least 12 hours.[16] Other drying agents should be used as fresh as possible.

-

Initial Setup: Take an oven-dried flask, cool it under a stream of inert gas, and add the chosen drying agent.

-

Add Solvent: Add the solvent to the flask containing the drying agent.

-

Stir: Allow the solvent to stand over the drying agent, preferably with stirring, for at least 24-48 hours under a positive pressure of inert gas.[16]

-

Verification (Optional but Recommended): Before use, the water content can be quantitatively measured using a Karl Fischer titrator.[17][18][19]

| Solvent | Recommended Drying Agent | Incompatible Drying Agents | Typical Water Content After Drying (ppm) |

| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves, Sodium/Benzophenone | Calcium Chloride | < 10 ppm[16] |

| Toluene | Activated 3Å Molecular Sieves, Sodium/Benzophenone | Calcium Chloride | < 10 ppm |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Sodium, Potassium | < 20 ppm[20] |

| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), then 4Å sieves | Sodium, Potassium | < 20 ppm[20] |

| Diethyl Ether | Activated 3Å Molecular Sieves, Sodium/Benzophenone | Calcium Chloride | < 10 ppm[20] |

Table 1: Recommended drying agents for common organic solvents.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)

The Schlenk line is a standard piece of equipment for handling air- and moisture-sensitive compounds.[21][22]

Objective: To create a water- and oxygen-free environment for a chemical reaction.

Materials:

-

Schlenk line connected to a vacuum pump and an inert gas source

-

Oven-dried Schlenk flask and other necessary glassware (e.g., dropping funnel)

-

Rubber septa, glass stoppers, and joint clips

-

Stopcock grease (use sparingly)

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven overnight (>125 °C) or by flame-drying under vacuum.[23][24]

-

Assembly: Quickly assemble the glassware while still warm and attach it to the Schlenk line.

-

Evacuate and Backfill:

-

Open the stopcock on the flask to the vacuum manifold of the Schlenk line to evacuate the air.

-

Once a good vacuum is achieved, close the connection to the vacuum and carefully open the connection to the inert gas manifold to fill the flask with nitrogen or argon.

-

This "evacuate-backfill" cycle should be repeated at least three times to ensure all atmospheric gases and adsorbed water are removed.[21][22]

-

-

Maintaining Positive Pressure: Once the cycles are complete, leave the flask under a positive pressure of inert gas. This is often visualized by having the gas outlet from the Schlenk line bubble through an oil bubbler.

-

Reagent Addition: Liquid reagents can be added via a gas-tight syringe through a rubber septum.[15] Solids should be added quickly under a strong counter-flow of inert gas or, for highly sensitive materials, handled in a glovebox.[21][25]

Caption: Basic setup for a reaction on a Schlenk line.

Part 4: Storage and Handling

Proper storage is just as critical as proper reaction technique.